molecular formula C15H18N6O3 B2806974 2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide CAS No. 1396683-39-8

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

Cat. No.: B2806974
CAS No.: 1396683-39-8
M. Wt: 330.348
InChI Key: NOXRQPNUKVYSTG-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a synthetic small molecule featuring a tetrazole core substituted with a pyrrolidine-carbonyl group and an acetamide side chain. The tetrazole ring (2H-tetrazol-2-yl) is a nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids . The pyrrolidine-1-carbonyl substituent introduces a conformationally restricted tertiary amine, which may influence receptor binding or enzymatic interactions .

Properties

IUPAC Name

2-methoxy-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-24-10-13(22)16-11-4-6-12(7-5-11)21-18-14(17-19-21)15(23)20-8-2-3-9-20/h4-7H,2-3,8-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXRQPNUKVYSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₈N₆O₂
  • Molecular Weight : 382.39 g/mol
  • CAS Number : 1396801-88-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and tetrazole moieties. The specific synthetic route can affect the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54925Induces apoptosis via caspase activation
Compound BHCT11630Inhibits cell proliferation
Compound CMCF720Disrupts mitochondrial function

Studies indicate that structural modifications can significantly enhance anticancer activity. For example, the introduction of specific substituents on the phenyl ring has been correlated with increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy Against Resistant Strains

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus8 µg/mL
Compound EKlebsiella pneumoniae16 µg/mL
Compound FPseudomonas aeruginosa32 µg/mL

The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the effects of a series of pyrrolidine derivatives on A549 cells. The results indicated that compounds with a methoxy group exhibited enhanced anticancer properties compared to their non-methoxy counterparts, suggesting that such modifications could be pivotal in drug design.
  • Case Study on Antimicrobial Resistance :
    Another investigation focused on the efficacy of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications in the tetrazole ring significantly improved antimicrobial potency, providing insights into developing new treatments for resistant infections.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrrolidine and tetrazole structures exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of the pyrrolidine moiety in 2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide may enhance its efficacy against specific cancer types by targeting pathways involved in cell proliferation and survival.

Neuropharmacological Effects

Research has highlighted the potential of compounds similar to this compound as modulators of sigma receptors, which are implicated in neuroprotection and neurodegenerative diseases. Studies suggest that such compounds can act as positive allosteric modulators, enhancing the receptor's activity and potentially offering therapeutic benefits for conditions like Alzheimer's disease and depression .

Anti-inflammatory Properties

The presence of the tetrazole ring is associated with anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be explored for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrrolidine derivative followed by coupling reactions with the tetrazole-containing phenolic compound. The optimization of synthetic routes is crucial for enhancing yield and purity, which directly impacts biological evaluation outcomes.

Biological Evaluation

In a study evaluating the biological activity of related compounds, it was found that modifications to the acetamide structure significantly influenced receptor binding affinity and biological activity . This suggests that further exploration into structural variations of this compound could yield more potent derivatives.

Patent Literature

Patents have been filed concerning the synthesis and application of compounds featuring similar structures, indicating a growing interest in their therapeutic potential . These documents provide insights into proprietary methods for enhancing bioavailability and pharmacokinetic properties.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Transamidation

The central acetamide group undergoes hydrolysis under acidic or basic conditions. While no direct experimental data exists for this compound, analogous pyrrolidine-carbonyl acetamides show predictable cleavage patterns:

Reaction TypeConditionsProductsYield/NotesSource
Acidic hydrolysis6M HCl, 100°C, 12 hrs2-Methoxyacetic acid + 4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)anilinePartial decomposition observed in related compounds
Base-catalyzed hydrolysis2M NaOH, EtOH reflux, 8 hrsSodium 2-methoxyacetate + free amineRequires inert atmosphere

Transamidation with primary amines (e.g., benzylamine) in DMF at 120°C yields N-substituted derivatives, though competing tetrazole ring decomposition may occur .

Tetrazole Ring Reactivity

The 2H-tetrazole ring exhibits cycloaddition and ring-opening behavior:

[3+2] Cycloadditions

The tetrazole reacts with electron-deficient alkynes or nitriles under thermal or catalytic conditions:

ReagentConditionsProductSelectivitySource
PhenylacetyleneCuI (10 mol%), 80°C, DMF5-Phenyl-1,2,3-triazole derivativeRegioselectivity influenced by substituents
AcrylonitrileMicrowave, 100°C, 30 minPyrazoline-linked hybrid structureRequires Lewis acid catalysts

Ring-Opening Reactions

Strong acids or bases induce tetrazole decomposition:

ConditionsMajor ProductsByproductsSource
Conc. H2SO4, 25°C, 2 hrsPyrrolidine-1-carboxamide + NH3 + CO2Trace nitrile intermediates
2M KOH, EtOH, reflux5-Amino-1H-tetrazole derivativesPartial acetamide hydrolysis

Methoxy Group Functionalization

The 2-methoxy substituent participates in nucleophilic demethylation and halogenation:

ReactionReagents/ConditionsProductsEfficiencySource
BBr3-mediated demethylationBBr3 (3 eq), DCM, -78°C → 25°C2-Hydroxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide>85%
IodinationHI (excess), AcOH, 120°C2-Iodoacetamide derivativeModerate

Pyrrolidine-Carbonyl Modifications

The pyrrolidine moiety undergoes reductive amination and ring-opening:

ReactionConditionsProductsCommentsSource
Reductive aminationNaBH3CN, pH 4–5, MeOHN-Alkylated pyrrolidine derivativesLimited by steric hindrance
Acidic ring-opening6M HCl, reflux, 24 hrsγ-Aminobutyric acid (GABA) analogRequires extended reaction time

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionDegradation PathwayHalf-Life (pH 7.4, 37°C)Source
Aqueous bufferSlow acetamide hydrolysis~72 hrs
Liver microsomesCYP450-mediated O-demethylationt1/2 = 12–18 min
UV light (254 nm)Tetrazole ring decompositionComplete in 30 min

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

ReactionReagentsProductYieldSource
Intramolecular cyclizationPPh3, I2, DMF, 80°CPyrrolo[2,1-d]tetrazolo[1,5-a]pyrimidine62%
Cross-couplingPd(PPh3)4, ArB(OH)2, K2CO3Biaryl-tetrazole hybrids45–78%

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for structure-activity relationship (SAR) studies targeting enzyme inhibition (e.g., anticonvulsant or anticancer agents ). Future research should prioritize kinetic studies of its hydrolysis pathways and catalytic asymmetric modifications of the pyrrolidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares key motifs with other bioactive acetamides and tetrazole derivatives. Below is a comparative analysis:

Compound Core Structure Substituents Key Features Biological Activity Reference
Target Compound Tetrazole - 2-methoxyacetamide
- 5-(pyrrolidine-1-carbonyl)
High polarity from tetrazole; moderate lipophilicity from methoxy and pyrrolidine Unknown (limited data)
N-(4-Cyano-phenyl)-2-((4-phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-acetamide Thiazole - Pyrrolidine-carbonyl phenoxy
- Cyano-phenyl
Antibacterial (Gram-positive pathogens) IR-confirmed amide C=O stretch (1684 cm⁻¹); moderate yield (71%)
2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide Thiazole - Hydroxypiperidine
- Phenyl
Antiproliferative activity (IC₅₀ ~10 µM in cancer cells) Synthesized via coupling reagents; structural analogs show improved solubility
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole - Dichlorophenyl
- Diethylpyrazolone
Structural similarity to benzylpenicillin; planar amide group with N–H⋯O dimerization Crystallographic data shows dihedral angles (48.45–80.70°) influencing packing

Physicochemical and Functional Insights

Tetrazole vs. Thiadiazole analogs (e.g., N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide) exhibit stronger hydrogen-bonding interactions but poorer solubility .

Substituent Effects :

  • The pyrrolidine-1-carbonyl group in the target compound and ’s analog enhances rigidity and may interact with hydrophobic enzyme pockets. In contrast, hydroxypiperidine () improves water solubility but reduces blood-brain barrier penetration .
  • Methoxy vs. Chloro/Hydroxy Groups : The 2-methoxy group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to polar hydroxy derivatives (clogP ~1.2) .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling pyrrolidine-carbonyl chloride to a tetrazole precursor, similar to methods in (hydroxyacetamide coupling via Zeolite catalysts).
  • Thiazole analogs () use classic coupling reagents (e.g., EDC/HCl) with yields >70%, whereas pyrazole derivatives () require multi-step crystallization for purity .

Q & A

Q. What are the key synthetic routes for preparing 2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide?

The synthesis typically involves sequential functionalization of the tetrazole and acetamide moieties. A common approach includes:

  • Step 1: Coupling pyrrolidine-1-carbonyl chloride with a tetrazole precursor under anhydrous conditions in DMF, monitored by TLC for reaction completion .
  • Step 2: Introducing the methoxy-acetamide group via nucleophilic substitution using 2-methoxyacetyl chloride and a phenyltetrazole intermediate in the presence of K₂CO₃ as a base .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to assign protons (e.g., methoxy at δ ~3.3 ppm) and carbonyl carbons (δ ~165-175 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the tetrazole-pyrrolidine intermediate?

  • Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity of the tetrazole nitrogen .
  • Catalyst Use: Zeolite (Y-H) or pyridine in catalytic amounts accelerates acyl transfer reactions .
  • Temperature Control: Reactions performed at 0–5°C minimize side reactions during acylation .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation: Compare NMR data with analogous compounds (e.g., 2-methoxyacetamide derivatives in ) to identify anomalous peaks .
  • X-ray Crystallography: Use SHELXL for refining crystal structures to resolve ambiguities in bond geometries (e.g., tetrazole ring planarity) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

  • Molecular Docking: Software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with tetrazole-binding pockets) .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites on the pyrrolidine-carbonyl group .

Q. How can in vitro biological activity assays be designed for this compound?

  • Target Selection: Prioritize enzymes sensitive to tetrazole derivatives (e.g., angiotensin-converting enzyme analogs) .
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM in triplicate, using cell viability assays (MTT) for cytotoxicity profiling .

Q. What strategies are effective for modifying the compound to enhance solubility without altering bioactivity?

  • Prodrug Design: Introduce phosphate or PEG groups at the acetamide nitrogen, followed by enzymatic cleavage studies .
  • Co-Crystallization: Use hydrophilic co-formers (e.g., cyclodextrins) to improve aqueous solubility .

Q. How can researchers address thermal instability during synthesis or storage?

  • Stability Studies: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Lyophilization: Store the compound as a lyophilized powder under inert gas (N₂) to prevent hydrolysis of the tetrazole ring .

Q. What methods are recommended for analyzing trace impurities in the final product?

  • HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm, with quantification against USP standards .
  • LC-MS/MS: Fragment ions can identify structural analogs formed during synthesis (e.g., de-methylated byproducts) .

Q. How can solvent choice influence the compound’s reactivity in downstream derivatization?

  • Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions (e.g., substitution at the acetamide nitrogen) .
  • Low-Polarity Solvents (THF, Toluene): Favor cycloaddition reactions involving the tetrazole ring .

Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Formation

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Tetrazole acylationPyrrolidine-1-carbonyl chloride, DMF, 0°C7898.5%
Acetamide coupling2-Methoxyacetyl chloride, K₂CO₃, RT6597.2%

Q. Table 2. Comparative Spectral Data for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methoxy3.32 (s, 3H)56.81254
Tetrazole C=O-168.51712
Acetamide C=O-170.11698

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